molecular formula C13H20N4O4S B13398165 N2-[(4-Methylphenyl)sulfonyl]-L-arginine

N2-[(4-Methylphenyl)sulfonyl]-L-arginine

Cat. No.: B13398165
M. Wt: 328.39 g/mol
InChI Key: KFNRNFXZFIRNEO-LLVKDONJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-Methylphenyl)sulfonyl]-L-arginine typically involves the reaction of L-arginine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an aqueous or organic solvent, such as dichloromethane, at room temperature. The product is then purified through crystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

N2-[(4-Methylphenyl)sulfonyl]-L-arginine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

N2-[(4-Methylphenyl)sulfonyl]-L-arginine has a wide range of scientific research applications:

    Chemistry: It is used as a substrate in enzymatic assays to study protease activity.

    Biology: The compound is employed in the study of protein-protein interactions and signal transduction pathways.

    Medicine: Research involving this compound includes its potential use as a therapeutic agent in treating diseases related to protease dysregulation.

    Industry: It is used in the development of biochemical assays and diagnostic tools

Mechanism of Action

N2-[(4-Methylphenyl)sulfonyl]-L-arginine exerts its effects by acting as a competitive inhibitor of proteases. It binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition disrupts the normal proteolytic activity, which can be beneficial in studying enzyme kinetics and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-[(4-Methylphenyl)sulfonyl]-L-arginine is unique due to its specific binding affinity for certain proteases, making it a valuable tool in proteomics research. Its structural features allow for selective inhibition, which is crucial for studying specific enzymatic pathways and developing targeted therapies .

Properties

Molecular Formula

C13H20N4O4S

Molecular Weight

328.39 g/mol

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoic acid

InChI

InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-11(12(18)19)3-2-8-16-13(14)15/h4-7,11,17H,2-3,8H2,1H3,(H,18,19)(H4,14,15,16)/t11-/m1/s1

InChI Key

KFNRNFXZFIRNEO-LLVKDONJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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